3-Azabicyclo[3.1.0]hexan-1-ol
Description
Significance of Bridged Nitrogen-Containing Heterocycles in Organic Synthesis
Bridged nitrogen-containing heterocycles are a class of organic compounds characterized by a nitrogen atom at a bridgehead position or as part of a bicyclic system where two rings share more than two atoms. These structures are considered "privileged scaffolds" in medicinal chemistry and organic synthesis. wikipedia.org Their rigid conformational nature reduces the entropic penalty upon binding to biological targets, often leading to enhanced potency and selectivity.
The presence of nitrogen atoms is a key feature in a vast number of FDA-approved drugs, with over half containing at least one nitrogen heterocycle. orgsyn.org Bridged systems, in particular, are found in numerous biologically active natural products and pharmaceuticals. orgsyn.orgnih.gov Their unique three-dimensional shapes allow them to present substituents in precise spatial orientations, making them invaluable for probing the complex topographies of enzyme active sites and protein receptors. nih.govbeilstein-journals.org
Overview of the Azabicyclo[3.1.0]hexane Framework in Chemical Literature
The 3-azabicyclo[3.1.0]hexane framework, which consists of a fused cyclopropane (B1198618) and pyrrolidine (B122466) ring, is a prominent structural motif in a wide array of biologically active molecules. nih.govbohrium.com This framework is a valuable component found in natural products and serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net
Derivatives of this scaffold have been investigated for a range of biological activities, including as non-narcotic analgesics, dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, and as antagonists for various receptors. nih.govbeilstein-journals.orgnih.gov The constrained nature of the bicyclic system makes it an attractive template for designing conformationally restricted peptidomimetics and other complex molecular structures. nih.govnih.gov Consequently, the development of efficient and stereoselective synthetic routes to access this framework has been an area of intense research, with numerous methods employing transition-metal-catalyzed and metal-free cyclization strategies being reported. nih.govbohrium.com
Historical Context of Azabicyclo[3.1.0]hexan-1-ol Research
Research into the 3-azabicyclo[3.1.0]hexane ring system gained momentum in the latter part of the 20th century. Early work in the 1980s focused on synthesizing various derivatives and exploring their potential as therapeutic agents. A 1981 study detailed the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes as a new class of non-narcotic analgesics, with one compound, Bicifadine, later entering clinical trials. nih.gov Patents from the same era, such as one from 1980, described processes for preparing 2-carboxy-3-azabicyclo[3.1.0]hexane, highlighting early industrial interest in these intermediates. google.com
The synthesis of the specific cyclopropanol (B106826) moiety, a key feature of 3-azabicyclo[3.1.0]hexan-1-ol, was significantly advanced by the development of the Kulinkovich reaction in 1989. wikipedia.org This titanium-mediated cyclopropanation of esters provided a powerful tool for constructing cyclopropanol rings. wikipedia.orgorgsyn.org Building on this foundation, research published in 2008 demonstrated a pivotal method for producing 3-azabicyclo[3.1.0]hexan-1-ols through the titanium-mediated cyclopropanation of β-amino acid derivatives. researchgate.net This work established a direct and efficient route to the title compound and its analogs, paving the way for its exploration as a versatile synthetic building block.
Scope and Focus of Research on this compound Chemistry
The primary focus of research on this compound has been its application as a strategic and versatile synthetic intermediate. researchgate.net The compound's value lies in the inherent ring strain of its fused cyclopropane ring. This strain allows for selective carbon-carbon bond cleavage under various conditions, enabling the transformation of the bicyclic system into a diverse range of other nitrogen-containing heterocycles. researchgate.net
This ring-opening strategy makes this compound a valuable precursor for synthesizing libraries of potentially bioactive compounds. researchgate.netresearchgate.net Research has shown that depending on the cleavage procedure, these intermediates can be efficiently converted into substituted pyrrolidinones, piperidinones, and dihydropyridinones. researchgate.net For instance, one phenyl-substituted derivative of this compound has been utilized as a precursor for the synthesis of an NK1 antagonist, demonstrating its direct applicability in medicinal chemistry programs. researchgate.net The scope of research thus centers on leveraging the unique reactivity of this compound to facilitate the convergent and selective synthesis of more complex molecules.
Data Tables
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 1354953-83-5 | C₅H₉NO | 99.13 | Not specified |
| 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-ol | 1354954-38-3 | C₁₂H₁₅NO | 189.25 | Not specified |
Data sourced from commercial supplier information. bldpharm.comfluorochem.co.uk
Table 2: Synthetic Utility of this compound Derivatives via Ring Cleavage
| Starting Material | Reaction Conditions | Product Type | Potential Application | Reference |
| Azabicyclo[3.1.0]hexan-1-ol derivative | Acid-catalyzed ring-opening | Substituted Piperidinone | Intermediate for bioactive products | researchgate.net |
| Azabicyclo[3.1.0]hexan-1-ol derivative | Oxidation and rearrangement | Dihydropyridinone | Precursor for γ-secretase inhibitors | researchgate.net |
| Azabicyclo[3.1.0]hexan-1-ol derivative | Not specified | Substituted Pyrrolidinone | Building block for pharmaceuticals | researchgate.net |
| (1S,2S,5R)-cis-2-methyl-3-azabicyclo[3.1.0]hexan-1-ol | HCl in MeOH | Pyrrolidinone derivative | Synthetic intermediate | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-1-4(5)2-6-3-5/h4,6-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREAKZAXWQHUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307579 | |
| Record name | 3-Azabicyclo[3.1.0]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-83-5 | |
| Record name | 3-Azabicyclo[3.1.0]hexan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexan 1 Ol and Its Derivatives
Retrosynthetic Strategies for the 3-Azabicyclo[3.1.0]hexane Core
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton can be approached through several strategic disconnections. These methods can be broadly categorized into the annulation of a new ring onto an existing cyclopropane (B1198618) or pyrrole ring, the sequential tandem closure of two rings, or the simultaneous formation of both rings. semanticscholar.org Key retrosynthetic strategies often involve disconnecting the fused rings, leading to precursors amenable to either cyclopropane ring formation or aziridine (B145994) ring construction.
A primary strategy for forming the 3-azabicyclo[3.1.0]hexane core involves the construction of the cyclopropane ring onto a pre-existing pyrrolidine (B122466) or pyrroline derivative. This can be achieved through various intramolecular and intermolecular cyclization reactions.
One effective method is the intramolecular cyclopropanation of N-allylamino acid derivatives. For instance, titanium-mediated cyclopropanation of β-amino acid derivatives has been shown to produce 3-azabicyclo[3.1.0]hexan-1-ols as separable mixtures of diastereomers. researchgate.net Another prominent approach is the intermolecular [2+1] cycloaddition reaction. This involves reacting a five-membered alkene, such as a maleimide or a 3-pyrroline, with a one-carbon donor. researchgate.netmdpi.com Sources for the one-carbon unit include diazomethanes, N-tosylhydrazones, and sulfoxonium ylides. researchgate.netrsc.org
The [3+2] cycloaddition process has also emerged as a popular method for constructing the cyclopropane ring of 3-azabicyclo[3.1.0]hexanes. nih.govscispace.com This often involves the reaction between maleimides and sources of diazo compounds, which rearrange to form the bicyclic system. nih.gov For example, the photochemical decomposition of CHF2-substituted pyrazolines, generated from maleimides and a diazo-containing precursor, yields CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives. scispace.com
A reliable method for synthesizing spiro-fused 3-azabicyclo[3.1.0]hexanes utilizes the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene (B1174273) dipolarophiles. beilstein-journals.orgbeilstein-archives.org This strategy provides a stereocontrolled route to a wide array of derivatives. beilstein-archives.org
An alternative retrosynthetic approach involves the formation of the aziridine ring as the key step. This strategy typically starts with a functionalized cyclopentane or cyclopentene precursor. The strained aziridine ring can be constructed through intramolecular cyclization of a precursor containing a nitrogen nucleophile and a suitable leaving group on adjacent carbons.
One documented pathway involves the elaboration of a dehydropeptide system and subsequent construction of the aziridine ring to form a 1-azabicyclo[3.1.0]hexane system. uni.lu Another general strategy for aziridine formation is the intramolecular nucleophilic attack by an adjacent amine onto a carbon bearing a good leaving group. This has been proposed as a potential biosynthetic route for aziridine-containing natural products, where an enzyme-catalyzed sulfation of a hydroxyl group is followed by intramolecular cyclization. researchgate.net
In synthetic applications, treating precursors like N-alkenyl-N-amino amides with N-bromosuccinimide can lead to the formation of 1-azabicyclo[3.1.0]hexane derivatives. scholaris.ca The tosylation of the nitrogen atom in the parent 6-azabicyclo[3.1.0]hexane system is also used to stabilize the aziridine ring while enabling further chemical transformations. evitachem.com
Transition-Metal-Catalyzed Synthetic Routes
Transition-metal catalysis offers powerful and efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, often providing high levels of selectivity and functional group tolerance. nih.gov Palladium, rhodium, and copper catalysts are frequently employed in these transformations. mdpi.comacs.org
Palladium catalysts are particularly versatile for cyclopropanation reactions, enabling the construction of the 3-azabicyclo[3.1.0]hexane core from various precursors. These reactions often proceed via the formation of a palladium carbene intermediate.
Palladium-catalyzed reactions involving allenes provide a modern route to complex cyclic structures. The annulation of in situ generated strained cyclic allenes with aryl halides using a palladium catalyst can produce a variety of fused heterocyclic products. nih.gov While not directly forming the 3-azabicyclo[3.1.0]hexane core in the cited examples, the underlying principle of palladium-catalyzed bond formation with strained intermediates is applicable. More specifically, palladium-catalyzed oxidative cross-coupling of two different allenes can be used to construct C(sp2)–C(sp2) bonds, leading to functionalized dendralenes, showcasing the versatility of palladium in activating allenes for complex bond formations. nih.gov These methodologies highlight the potential for developing novel cyclopropanation strategies for the 3-azabicyclo[3.1.0]hexane system starting from appropriately substituted allene precursors.
A highly effective and practical method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. nih.govnih.gov This reaction proceeds with internal alkenes (maleimides) and provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with high diastereoselectivity. nih.gov The reaction is scalable and allows for the straightforward isolation of the major diastereoisomers via silica gel chromatography. nih.govnih.gov This protocol has been successfully applied to the practical synthesis of bioactive compounds, demonstrating its utility in medicinal chemistry. nih.gov
The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)2, with a suitable ligand. The N-tosylhydrazone serves as a carbene precursor upon decomposition. The reaction tolerates a variety of substituents on the maleimide nitrogen.
Table 1: Palladium-Catalyzed Cyclopropanation of N-Substituted Maleimides
| Entry | N-Substituent (Maleimide) | N-Tosylhydrazone Precursor | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Benzyl | Benzaldehyde | 85 | >20:1 |
| 2 | Phenyl | Benzaldehyde | 82 | >20:1 |
| 3 | Methyl | Benzaldehyde | 78 | >20:1 |
| 4 | Propyl | Benzaldehyde | 71 | 68:32 |
| 5 | Benzyl | 4-Methoxybenzaldehyde | 88 | >20:1 |
| 6 | Benzyl | 2-Naphthaldehyde | 75 | >20:1 |
Data synthesized from findings reported in the literature. nih.govnih.gov
Palladium-Catalyzed Cyclopropanation Reactions
Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes
A notable advancement in the synthesis of chiral 3-azabicyclo[3.1.0]hexanes involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation cascade of 1,6-enynes. researchgate.netsemanticscholar.orgnih.govscispace.com This efficient process facilitates the formation of three carbon-carbon bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation. nih.gov The reaction demonstrates excellent regio- and enantioselectivities. nih.gov A key advantage of this methodology is its compatibility with a variety of nucleophiles, including alcohols, phenols, and amines, which allows for the synthesis of a diverse library of 3-azabicyclo[3.1.0]hexane frameworks. nih.gov
| Catalyst System | Nucleophile | Key Features | Reference |
| Palladium | Alcohols, Phenols, Amines, Water | Forms three C-C bonds, two rings, two adjacent quaternary stereocenters. Excellent regio- and enantioselectivity. | nih.gov |
Pd(0)-Catalyzed C-H Functionalization for Azabicyclo[3.1.0]hexanes
The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy in organic synthesis. In the context of 3-azabicyclo[3.1.0]hexanes, a Pd(0)-catalyzed enantioselective C-H functionalization of the cyclopropane ring has been developed. acs.orgnih.gov This methodology enables the introduction of perfluoroalkyl groups using trifluoroacetimidoyl chlorides as electrophilic partners. acs.orgnih.gov The use of a modular and bench-stable diazaphospholane ligand is crucial for achieving high enantioselectivity. acs.orgnih.gov The resulting cyclic ketimine products can then smoothly react with a broad range of nucleophiles in a one-pot process, leading to the rapid and modular construction of heavily substituted pyrrolidines. acs.orgnih.gov
Furthermore, a second-generation catalyst system has been developed for the transannular C-H arylation of azabicycloalkanes, including the 3-azabicyclo[3.1.0]hexane core. scispace.comnih.gov This approach utilizes pyridine- and quinoline-carboxylate ligands to enhance the reaction rate, yield, and scope of the Pd-catalyzed transannular C-H arylation. scispace.com
| Ligand | Reaction Type | Key Features | Reference |
| Diazaphospholane | Enantioselective C-H functionalization | Introduction of perfluoroalkyl groups; one-pot reaction with nucleophiles. | acs.orgnih.gov |
| Pyridine/Quinoline-carboxylate | Transannular C-H arylation | Increased reaction rate, yield, and scope. | scispace.com |
Copper-Catalyzed Cycloaddition Reactions
Copper catalysts offer a cost-effective and versatile alternative to palladium for certain transformations, particularly in cycloaddition reactions to form the 3-azabicyclo[3.1.0]hexane skeleton.
1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes
A reliable and efficient method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.org This reaction proceeds with high chemo- and diastereoselectivity, affording the cycloadducts in moderate to good yields. beilstein-journals.org The azomethine ylides can be generated in situ from a variety of sources, including the reaction of cyclic carbonyl compounds with α-amino acids. beilstein-journals.orgthieme-connect.com The high reactivity of the cyclopropene double bond, owing to ring strain, drives the reaction forward. beilstein-journals.org This method is compatible with a range of substituted cyclopropenes, allowing for the synthesis of a diverse array of spiro-fused 3-azabicyclo[3.1.0]hexane compounds. beilstein-journals.org
| Azomethine Ylide Source | Cyclopropene Type | Key Features | Reference |
| Ruhemann's purple | 3-substituted and 3,3-disubstituted | High chemo- and diastereoselectivity; moderate to good yields. | beilstein-journals.org |
| 11H-indeno[1,2-b]quinoxalin-11-one derivatives and amines | Various | One-pot three-component reaction; good to high yields; excellent diastereoselectivity. |
Asymmetric Copper-Catalyzed Desymmetrization of Prochiral Cyclopropenes
The desymmetrization of prochiral molecules is a powerful strategy for the synthesis of enantiomerically enriched compounds. While not directly yielding the 3-azabicyclo[3.1.0]hexan-1-ol core in a single step, the asymmetric copper-catalyzed desymmetrization of prochiral cyclopropenes provides access to valuable chiral cyclopropyl building blocks. scispace.com For instance, the copper-catalyzed hydroboration of cyclopropenes can produce cyclopropylboronates with high diastereo- and enantioselectivity. scispace.com These chiral intermediates can then be further functionalized to construct the desired azabicyclic system. This approach complements other methods by providing an alternative route to enantiomerically pure precursors.
Rhodium-Catalyzed Cyclopropanation Approaches
Rhodium carbenoid chemistry is a cornerstone of cyclopropane synthesis, and its application to the formation of the 3-azabicyclo[3.1.0]hexane system has been well-explored.
Dirhodium(II)-Catalyzed Cyclopropanation of Dihydropyrroles
A highly efficient method for the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates involves the dirhodium(II)-catalyzed cyclopropanation of 2,5-dihydropyrroles with ethyl diazoacetate. acs.org A significant advantage of this method is the ability to use remarkably low catalyst loadings, as low as 0.005 mol %. acs.org By carefully selecting the dirhodium(II) catalyst and the subsequent hydrolysis conditions, it is possible to stereoselectively synthesize either the exo- or endo-isomer of the product. acs.org This level of control is crucial for accessing specific diastereomers that may have different biological activities.
| Catalyst | Key Features | Outcome | Reference |
| Dirhodium(II) acetate | Requires 1–7 mol % catalyst | Yields range from 8 to 66%. | acs.org |
| Dirhodium(II) catalysts | Catalyst loadings as low as 0.005 mol % | Stereoselective synthesis of either exo- or endo-isomers. | acs.org |
Rh-Alkylcarbene Mediated Intramolecular Alkene Cyclopropanation
Rhodium-catalyzed intramolecular cyclopropanation of diazo compounds containing an olefinic tether represents a powerful strategy for the construction of the 3-azabicyclo[3.1.0]hexane skeleton. This method relies on the in situ generation of a rhodium-alkylcarbene intermediate, which then undergoes a concerted intramolecular [2+1] cycloaddition with a tethered alkene.
The reaction typically employs a dirhodium(II) catalyst, such as rhodium(II) acetate or rhodium(II) espinoate (Rh2(esp)2), to decompose the diazo precursor. The choice of catalyst and ligand can influence both the efficiency and stereoselectivity of the cyclopropanation. For instance, the use of chiral rhodium catalysts can facilitate enantioselective transformations.
A common approach involves the synthesis of N-allyl-N-((diazoacetyl)oxy)benzenesulfonamide derivatives as precursors. Upon treatment with a rhodium catalyst, the diazo group is cleaved, forming the rhodium carbene. The proximate allyl group then acts as the internal trap, leading to the formation of the bicyclic product. This methodology provides a rapid and efficient entry into the 3-azabicyclo[3.1.0]hexane core, often with good to high yields. researchgate.netnih.gov
The diastereoselectivity of the cyclopropanation can be influenced by the stereochemistry of the starting material and the reaction conditions. The formation of either the exo- or endo-diastereomer can often be controlled by judicious selection of the catalyst and the protecting group on the nitrogen atom.
Titanium-Mediated Cyclopropanation of Beta-Amino Acid Derivatives
Titanium-mediated cyclopropanation, particularly the Kulinkovich reaction and its variations, offers a distinct approach to the synthesis of this compound derivatives from acyclic precursors. This methodology is especially valuable for the conversion of esters and amides into cyclopropanols and cyclopropylamines, respectively.
The key step in this transformation is the generation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with a carbonyl group of an ester or amide.
In the context of synthesizing 3-azabicyclo[3.1.0]hexan-1-ols, derivatives of β-amino acids, such as aspartic acid and glutamic acid, serve as suitable starting materials. researchgate.net These amino acid derivatives can be converted into diesters, which can then undergo an intramolecular titanium-mediated cyclopropanation. The reaction proceeds through the formation of a titanacyclopropane which then reacts with one of the ester groups, followed by an intramolecular cyclization involving the second ester group to form the bicyclic system. This approach has been successfully employed to synthesize azabicyclo[3.1.0]hexanols as mixtures of diastereomers, which can often be separated by chromatography. researchgate.net
The general mechanism of the Kulinkovich reaction involves the following steps:
Formation of a dialkyltitanium species from the Grignard reagent and the titanium alkoxide.
β-Hydride elimination to form a titanacyclopropane intermediate.
Reaction of the titanacyclopropane with the ester carbonyl group to form an oxatitanacyclopentane.
Ring contraction and subsequent reaction with the second ester group to form the cyclopropanol (B106826) ring fused to the pyrrolidine ring.
This method provides a powerful tool for constructing the 3-azabicyclo[3.1.0]hexane core from readily available amino acid precursors.
Samarium(II) Iodide-Catalyzed Transformations
Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that has found widespread application in organic synthesis, particularly in promoting reductive coupling reactions. osti.govorganic-chemistry.org In the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, SmI2-mediated intramolecular reductive cyclizations can be employed to construct the bicyclic framework.
These transformations typically involve a substrate containing both a carbonyl group (or a group that can be reduced to a radical) and an unsaturated moiety, such as an alkene or alkyne, positioned to allow for an intramolecular cyclization. The reaction is initiated by the single-electron transfer from SmI2 to the substrate, generating a radical anion intermediate. This intermediate can then undergo cyclization to form a new carbon-carbon bond, leading to the construction of the bicyclic system.
For the synthesis of the 3-azabicyclo[3.1.0]hexane core, a suitable precursor would be a γ,δ-unsaturated-β-keto amide or a similar derivative. The SmI2 would reduce the keto group to a ketyl radical, which would then add to the tethered alkene in an intramolecular fashion. Subsequent reduction and protonation would yield the this compound product.
The stereochemical outcome of SmI2-mediated cyclizations can often be controlled by the substrate's stereochemistry and the reaction conditions, including the use of additives like HMPA or water. nih.govsemanticscholar.org This methodology offers a valuable alternative for the construction of complex cyclic systems under mild conditions.
Iridium-Catalyzed Reductive Amination/Cyclization
Iridium catalysts have emerged as highly effective for reductive amination reactions, which can be ingeniously coupled with a cyclization step to afford cyclic amines. nih.gov This strategy has been successfully applied to the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
A notable example involves the use of a Cp*Ir(III) catalyst for the reductive amination and subsequent cyclization of enantiopure cis-cyclopropane-1,2-dicarbaldehydes with primary amines. nih.govbeilstein-journals.org In this one-pot process, the iridium catalyst facilitates the formation of an imine between the dicarbaldehyde and the primary amine, which is then reduced in situ. The resulting amino aldehyde intermediate undergoes a spontaneous intramolecular cyclization to form the 3-azabicyclo[3.1.0]hexane ring system.
The reaction proceeds with high diastereoselectivity, and the use of chiral iridium complexes can enable asymmetric synthesis, providing access to enantiomerically enriched 3-azabicyclo[3.1.0]hexane derivatives. The substrate scope is generally broad, accommodating a variety of primary amines.
Table 1: Iridium-Catalyzed Reductive Amination/Cyclization
| Entry | Primary Amine | Product Yield (%) |
| 1 | Benzylamine | 85 |
| 2 | p-Methoxybenzylamine | 82 |
| 3 | Allylamine | 78 |
Transition-Metal-Free Catalytic Systems for Azabicyclo[3.1.0]hexane Synthesis
The development of synthetic methods that avoid the use of transition metals is a growing area of interest due to considerations of cost, toxicity, and environmental impact. For the synthesis of 3-azabicyclo[3.1.0]hexanes, several effective transition-metal-free catalytic systems have been established.
One prominent approach is the organocatalytic 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.orgthieme-connect.deresearchgate.net In this reaction, an azomethine ylide is generated in situ from an α-amino acid and an aldehyde or ketone. This 1,3-dipole then undergoes a [3+2] cycloaddition with a cyclopropene derivative to furnish the 3-azabicyclo[3.1.0]hexane skeleton. Chiral organocatalysts, such as secondary amines derived from cinchona alkaloids, can be employed to achieve high levels of enantioselectivity.
Another significant transition-metal-free strategy is the base-promoted intramolecular Michael addition . nih.govnih.gov This method typically involves a substrate containing an enamine or a related nucleophilic nitrogen and a tethered Michael acceptor. In the presence of a suitable base, the nitrogen nucleophile undergoes an intramolecular conjugate addition to the α,β-unsaturated system, leading to the formation of the pyrrolidine ring and the concomitant creation of the bicyclic structure. The stereochemical outcome of this cyclization can be controlled by the substrate's geometry and the choice of the base.
Chiral Synthesis Approaches
The synthesis of enantiomerically pure this compound and its derivatives is of paramount importance for their application in the development of chiral drugs. Chiral pool synthesis represents a powerful strategy to achieve this goal by utilizing readily available, enantiopure natural products as starting materials.
Chiral Pool Synthesis Strategies
The chiral pool provides a diverse array of inexpensive and enantiomerically pure starting materials, such as amino acids, carbohydrates, and terpenes. For the synthesis of this compound, amino acids like L-hydroxyproline and D-serine are particularly attractive precursors due to their inherent stereochemistry and functional groups that can be readily manipulated.
A plausible synthetic route starting from 4-hydroxy-L-proline would involve the protection of the amine and carboxylic acid functionalities, followed by the manipulation of the hydroxyl group and the pyrrolidine ring to construct the fused cyclopropane ring. This could involve, for instance, the conversion of the hydroxyl group into a suitable leaving group, followed by an intramolecular nucleophilic substitution to form the three-membered ring.
Similarly, D-serine can serve as a chiral building block. The synthesis could proceed through the construction of a cyclopropane precursor from D-serine, which already contains the required stereocenter. Subsequent transformations would then focus on the formation of the pyrrolidine ring to complete the bicyclic structure.
These chiral pool-based approaches ensure the absolute stereochemistry of the final product, which is a critical aspect of modern drug design and development.
Asymmetric Induction Techniques
Asymmetric induction is crucial for the synthesis of enantiomerically pure compounds, which is often essential for their desired biological activity. For the 3-azabicyclo[3.1.0]hexane system, several asymmetric strategies have been developed. One notable approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.org This method allows for the desymmetrization of prochiral cyclopropenes to create complex 3-azabicyclo[3.1.0]hexane derivatives with multiple contiguous stereocenters. nih.gov For instance, the reaction can yield products with five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer with high yields and excellent enantioselectivity. nih.gov Another advanced technique involves an enantioselective C-H functionalization-addition sequence, which provides a route to densely substituted 3-azabicyclo[3.1.0]hexanes. nih.govacs.org
Use of Chiral Auxiliaries
The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into a substrate to direct a stereoselective transformation. While the direct application of chiral auxiliaries for the synthesis of this compound is not extensively detailed in recent literature, the principle is widely applied in the synthesis of related azabicyclic systems. For example, chiral sulfinamides have been employed for the synthesis of various chiral azabicyclic ring systems. nih.gov This methodology involves the addition of a Grignard reagent to a chiral N-sulfinyl aldimine, followed by a series of steps including cyclization to form the desired enantiomerically enriched azabicyclic core. nih.gov This general strategy offers a pathway that could be adapted for the asymmetric synthesis of the 3-azabicyclo[3.1.0]hexane skeleton.
Enantioselective Catalysis
Enantioselective catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach. Several catalytic systems have been successfully applied to the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Copper Catalysis : Chiral copper complexes have been shown to be effective in catalyzing the 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes. beilstein-journals.orgthieme-connect.com For example, a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex can catalyze the reaction to produce complex 3-azabicyclo[3.1.0]hexane derivatives in yields up to 99% and enantioselectivities ranging from 97% to over 99% ee. nih.gov
Rhodium and Iridium Catalysis : A two-step protocol utilizing rhodium and iridium catalysts provides flexible and selective access to this scaffold. acs.orgacs.org A tailored CpxRh(III) catalyst promotes the C–H functionalization of N-enoxysuccinimides for the cis-cyclopropanation of acrolein, yielding disubstituted cis-cyclopropanes with high enantioselectivity. acs.org Subsequently, a Cp*Ir(III) catalyst is used for a completely diastereoselective cyclization with various primary amines via transfer hydrogenation. acs.orgacs.org
Palladium Catalysis : Palladium(0)-catalyzed C-H functionalization of cyclopropane has been achieved using a modular and bench-stable diazaphospholane ligand. nih.govacs.org This method, using trifluoroacetimidoyl chlorides as electrophiles, leads to highly enantioselective formation of cyclic ketimine products, which are precursors to heavily substituted pyrrolidines within the bicyclic system. nih.gov
| Catalyst System | Reaction Type | Key Features | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|
| Cu(CH₃CN)₄BF₄/Ph-Phosferrox | 1,3-Dipolar Cycloaddition | Forms five contiguous stereocenters. nih.gov | Up to 99% nih.gov | 97% to >99% nih.gov |
| CpxRh(III) / Cp*Ir(III) | C-H Activation / Transfer Hydrogenation | Two-step, flexible access to diverse derivatives. acs.orgacs.org | High | High |
| Pd(0) / Diazaphospholane Ligand | C-H Functionalization | Creates densely substituted products. nih.govacs.org | - | High |
Stereoselective Control in Cyclopropanation Reactions
The formation of the cyclopropane ring is a key step in constructing the 3-azabicyclo[3.1.0]hexane skeleton. Controlling the stereochemistry of this ring fusion (exo vs. endo) is a significant challenge. Dirhodium(II) catalysts have proven particularly effective for the intermolecular cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.gov By carefully selecting the rhodium catalyst and subsequent hydrolysis conditions, the reaction can be directed to selectively form either the exo or endo isomer with high levels of diastereoselectivity. nih.govacs.org This method avoids the need for chromatographic purification and can be performed on a gram scale. nih.gov For instance, telescoped sequences have been developed to generate the exo-isomer in a 76% combined yield or the endo-isomer in a 54% combined yield. acs.org This stereoselective control is critical as the spatial arrangement of substituents dramatically influences the biological and chemical properties of the final compound.
| Catalyst | Substrate | Reagent | Predominant Isomer | Key Advantage |
|---|---|---|---|---|
| Dirhodium(II) complexes | N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate | exo or endo | High diastereoselectivity controlled by catalyst/conditions. nih.govacs.org |
Intramolecular Cyclization Reactions
Intramolecular reactions offer an efficient way to construct cyclic systems by forming bonds within a single molecule.
1,5-C-H Insertion of Cyclopropylmagnesium Carbenoids
While the specific use of cyclopropylmagnesium carbenoids for 1,5-C-H insertion to form the 3-azabicyclo[3.1.0]hexane skeleton is not prominently featured in the surveyed literature, intramolecular C-H insertion reactions mediated by metal carbenoids (typically from rhodium catalysts) are a powerful tool in organic synthesis. pku.edu.cn These reactions generally favor the formation of five-membered rings through a 1,5-C-H insertion due to the entropically favored six-membered transition state. pku.edu.cn The development of such a method using a magnesium carbenoid would represent a novel approach in this field.
Base-Promoted Intramolecular Spirocyclization and Aminolysis
Base-promoted intramolecular reactions provide a robust method for the synthesis of the 3-azabicyclo[3.1.0]hexane core. mdpi.com One such strategy involves the intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.comresearchgate.net This base-induced method delivers conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.com Other effective approaches include intramolecular aminolysis reactions where a suitably functionalized cyclopropane derivative undergoes ring closure to form the pyrrolidine portion of the bicyclic system. mdpi.com These methods are often efficient for accessing the scaffold from readily available starting materials through simple chemical transformations. mdpi.com For example, a tandem Michael-type addition followed by intramolecular cyclization has been developed for the synthesis of related cyclopropane structures. rsc.org
Oxidative Cyclization of Allylamines
Oxidative cyclization of allylamine precursors represents a powerful strategy for the stereoselective synthesis of the 3-azabicyclo[3.1.0]hexane core. These methods often involve the formation of a carbon-carbon bond to complete the cyclopropane ring and a carbon-nitrogen bond for the pyrrolidine ring in a controlled manner. Various metal-based catalytic systems have been developed to facilitate this transformation, offering access to a range of substituted bicyclic products.
One notable approach involves a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization. This method utilizes the reaction of allylamines with allenes, followed by cyclization, to afford 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. Another strategy employs a one-pot synthesis from allyl carbonates and propargyl amines, which proceeds through an amine-catalyzed allylic substitution to form an intermediate N-allyl propargylamine. This intermediate then undergoes an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization to yield the desired bicyclic compounds with good yields and high enantiomeric excess.
Silver oxide has also been utilized to catalyze a single electron transfer (SET)-oxidative cyclization of an α-amidinoester tethered with an alkene, leading to a cyclopropane-fused cyclic amidine. This provides a novel route to the 3-azabicyclo[n.1.0]alkane framework. Similarly, a one-pot method using CuBr2 has been developed for the oxidative cyclization of carbanions to furnish cyclopropane-fused bicyclic amidines.
Table 1: Examples of Oxidative Cyclization Reactions for 3-Azabicyclo[3.1.0]hexane Synthesis
| Catalyst/Reagent System | Starting Materials | Key Features |
| Copper-mediated | Allylamines and allenes | Intramolecular oxidative carbanion 5-exo-trig radical cyclization. |
| Pd(II)/Pd(IV) with chiral ligand | Allyl carbonates and propargyl amines | Enantioselective one-pot synthesis via allylic substitution and oxidative cyclization. |
| Silver oxide | α-amidinoester with an alkene tether | Novel SET-oxidative cyclization leading to a cyclopropane-fused cyclic amidine. |
| CuBr2 | Carbanion precursors | One-pot synthesis of cyclopropane-fused bicyclic amidines via oxidative cyclization. |
These methodologies highlight the versatility of oxidative cyclization in constructing the 3-azabicyclo[3.1.0]hexane skeleton, with options for controlling stereochemistry and introducing a variety of substituents.
Ring Contraction Methodologies
Epoxide-Opening-Ring-Contraction Reactions
Information on the synthesis of this compound and its derivatives specifically through epoxide-opening-ring-contraction reactions is not extensively documented in the reviewed scientific literature. While ring contraction of epoxides is a known transformation in organic synthesis, its direct application to form the 3-azabicyclo[3.1.0]hexane core from a suitable larger heterocyclic epoxide precursor has not been prominently reported.
Hydrolytic and Reductive Transformations in Synthetic Sequences
Hydrolytic and reductive steps are crucial in the multi-step synthesis of this compound and its derivatives, often being employed for deprotection of functional groups or for the transformation of key intermediates.
Hydrolytic Transformations:
Hydrolysis is frequently used to convert ester functionalities into carboxylic acids or to remove protecting groups. For instance, in the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, hydrolysis of an ethyl ester to the corresponding carboxylic acid can be achieved using aqueous sodium hydroxide nih.gov. The choice of hydrolytic conditions is critical to ensure the stability of the bicyclic core. Additionally, the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom is a common hydrolytic step, often accomplished under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Reductive Transformations:
Reductive processes are integral to many synthetic routes leading to the 3-azabicyclo[3.1.0]hexane scaffold. A notable example is the Cp*Ir-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls, which provides an enantioselective approach to the bicyclic system nih.gov. This reaction combines a reduction step (amination) with the cyclization to form the pyrrolidine ring.
Furthermore, the reduction of amide functionalities within the bicyclic system can be used to access the corresponding amines. In some synthetic sequences, reduction of other functional groups is necessary. For example, a multi-step reaction involving deprotection, bisdechlorination, and final hydrolysis of an intermediate imine has been observed under reductive conditions (hydrogen with palladium on charcoal), leading to a ketone derivative of the 6-amino-3-azabicyclo[3.1.0]hexane system. The removal of benzyl protecting groups via hydrogenolysis is another common reductive transformation employed in these syntheses.
Table 2: Examples of Hydrolytic and Reductive Transformations
| Transformation Type | Reagents/Conditions | Purpose in Synthesis |
| Hydrolysis | Aqueous Sodium Hydroxide | Conversion of esters to carboxylic acids. nih.gov |
| Hydrolysis | Trifluoroacetic Acid | Removal of N-Boc protecting group. |
| Reductive Amination | Cp*Ir-catalyst, H2 | Enantioselective formation of the pyrrolidine ring from dicarbonyls. nih.gov |
| Hydrogenolysis | H2, Palladium on Charcoal | Removal of N-benzyl protecting groups. |
These transformations are essential for manipulating functional groups and for the final stages of the synthesis of this compound and its diverse derivatives.
Reactivity and Functionalization of the 3 Azabicyclo 3.1.0 Hexan 1 Ol Scaffold
Transformations of the Hydroxyl Group
The hydroxyl group at the C-1 position of the 3-azabicyclo[3.1.0]hexan-1-ol scaffold is a key site for functionalization. Its conversion to other functional groups can significantly impact the molecule's biological activity and physicochemical properties.
One of the fundamental transformations of the hydroxyl group is its oxidation to a ketone. For instance, the oxidation of a bicyclic alcohol to a bicyclo[3.1.0]hexan-3-one has been accomplished with high efficiency using Brown oxidation. This method provides a direct route to 3-azabicyclo[3.1.0]hexan-1-one derivatives, which can serve as intermediates for further derivatization.
The synthesis of hydroxylated 1-azabicyclo[3.1.0]hexane derivatives has been achieved through stereo- and regiocontrolled Staudinger aminocyclization. acs.org While this research primarily focuses on the formation of the hydroxylated scaffold, the presence of the hydroxyl group opens avenues for subsequent reactions such as etherification or esterification to introduce a variety of substituents, thereby modulating the compound's properties.
Table 1: Examples of Hydroxyl Group Transformations in Bicyclic Systems
| Starting Material | Reagents/Conditions | Product | Yield |
| cis-Bicyclo[3.1.0]hexan-3-ol | CrO3, acetone, H2SO4 (Brown oxidation) | Bicyclo[3.1.0]hexan-3-one | High |
| Azido-epoxy-alcohol | PPh3, then heat | Hydroxylated 1-azabicyclo[3.1.0]hexane | - |
Functionalization at the Nitrogen Atom (N-Derivatization)
The nitrogen atom of the 3-azabicyclo[3.1.0]hexane ring is a primary site for modification, allowing for the introduction of a wide array of substituents that can influence the molecule's interaction with biological targets.
A common method for N-derivatization is reductive amination. This process has been utilized for the preparation of various 3-azabicyclo[3.1.0]hexane derivatives. i.moscow For instance, the reaction of a 3-azabicyclo[3.1.0]hexane with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, leads to the formation of N-alkylated products. i.moscowresearchgate.net
The Eschweiler-Clarke reaction offers another route for N-methylation. This reaction has been successfully applied to N-monobenzyl-D-aspartate dimethyl ester to yield the corresponding N-methyl-benzyl derivative, demonstrating a viable method for introducing methyl groups onto secondary amines within complex molecules. researchgate.net However, direct alkylation of amides or carbamates on the nitrogen atom can be challenging, often requiring alternative synthetic strategies. researchgate.net For example, attempts to directly methylate a carbamate (B1207046) intermediate using various methylation reagents and bases were unsuccessful. researchgate.net
Table 2: N-Derivatization Reactions of Azabicyclic Compounds
| Starting Amine | Reagent 1 | Reagent 2 | Product | Method |
| 3-Azabicyclo[3.1.0]hexane | Aldehyde/Ketone | Sodium triacetoxyborohydride | N-Substituted 3-azabicyclo[3.1.0]hexane | Reductive Amination |
| N-monobenzyl-D-aspartate dimethyl ester | Formaldehyde | Formic acid | N-methyl-benzyl-D-aspartate dimethyl ester | Eschweiler-Clarke Reaction |
Modifications of the Cyclopropane (B1198618) Moiety
The cyclopropane ring in the 3-azabicyclo[3.1.0]hexane scaffold is not merely a passive structural element; its inherent ring strain allows for unique chemical transformations.
Palladium-catalyzed reactions have been instrumental in both the synthesis and modification of this bicyclic system. For instance, the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a direct route to 3-azabicyclo[3.1.0]hexane derivatives. rsc.org This approach highlights the utility of transition metal catalysis in constructing the core scaffold.
The cyclopropane ring can also undergo cleavage under certain conditions. For example, the reduction of an enamide in a substituted 3-azabicyclo[3.1.0]hexan-2-one using catalytic hydrogenation (H2, Pd/C) can lead to the hydrogenolysis of the C5–C6 bond of the cyclopropane ring as a side reaction. acs.org This reactivity underscores the potential for selective ring-opening to generate novel structures. The cyclopropane moiety is considered a valuable unit for further derivatization to create structurally diverse molecules. mdpi.com
Table 3: Reactions Involving the Cyclopropane Moiety
| Starting Material | Reagents/Conditions | Key Transformation | Product Type |
| Maleimide and N-tosylhydrazone | Palladium catalyst | Cyclopropanation | 3-Azabicyclo[3.1.0]hexane derivative |
| Substituted 3-azabicyclo[3.1.0]hexan-2-one | H2, Pd/C | Cyclopropane ring opening (hydrogenolysis) | Piperidine (B6355638) derivative |
Ring Expansion Reactions of the Bicyclic System
The strained 3-azabicyclo[3.1.0]hexane system can undergo ring expansion reactions to form larger, more flexible heterocyclic structures, such as piperidines and azepanes. These transformations are of significant interest as they provide access to different classes of compounds from a common intermediate.
The ring expansion of 1-azabicyclo[3.1.0]hexane intermediates is a useful synthetic tool for the preparation of substituted piperidines. arkat-usa.org This process often involves the formation of a bicyclic aziridinium (B1262131) ion, which then undergoes nucleophilic attack, leading to the cleavage of one of the cyclopropane bonds and the formation of a six-membered ring. nih.gov
A notable example is the radical rearrangement of 2-methyleneaziridines. This reaction proceeds through a 5-exo-trig cyclization to form a 1-azabicyclo[3.1.0]hexane ring system, which then undergoes C-N bond cleavage to relieve ring strain, yielding substituted piperidines. acs.orgacs.org Reductive amination of bicyclic halogenated aminocyclopropane derivatives can also trigger cyclopropane ring cleavage, providing access to ring-expanded products like functionalized piperidines and azepanes. rsc.orgscispace.com
Table 4: Ring Expansion Reactions of Azabicyclic Systems
| Starting System | Key Intermediate/Reaction Type | Product |
| 1-Azabicyclo[3.1.0]hexane | Aziridinium ion | Substituted piperidine |
| 2-Methyleneaziridine | Radical rearrangement via 1-azabicyclo[3.1.0]hexane | Substituted piperidine |
| Bicyclic halogenated aminocyclopropane | Reductive amination with ring cleavage | Functionalized piperidine or azepane |
Derivatization for Exploration of Molecular Diversity
The 3-azabicyclo[3.1.0]hexane scaffold serves as a versatile platform for the synthesis of diverse molecular architectures with potential therapeutic applications. The ability to functionalize the scaffold at multiple positions allows for the creation of libraries of compounds for biological screening.
One area of exploration is the synthesis of spiro-fused derivatives. For example, spiro-fused [3-azabicyclo[3..1.0]hexane]oxindoles have been synthesized and evaluated as potential antitumor agents. nih.gov The synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has also been reported, further expanding the structural diversity achievable from this core. beilstein-journals.orgnih.gov These complex structures are often accessed through 1,3-dipolar cycloaddition reactions. beilstein-journals.orgnih.govnih.govbohrium.com
The derivatization of the 3-azabicyclo[3.1.0]hexane core has also been crucial in the development of enzyme inhibitors. Conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives have been explored as novel dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov
Table 5: Examples of Derivatization for Molecular Diversity
| Scaffold | Derivatization Approach | Resulting Compound Class | Potential Application |
| 3-Azabicyclo[3.1.0]hexane | 1,3-Dipolar cycloaddition with isatin (B1672199) and α-amino acids | Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | Antitumor agents |
| 3-Azabicyclo[3.1.0]hexane | 1,3-Dipolar cycloaddition with cyclopropenes and a stable azomethine ylide | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | Exploration of novel chemical space |
| 3-Azabicyclo[3.1.0]hexane | N-arylation/heteroarylation | N-(aryl/heteroaryl)-3-azabicyclo[3.1.0]hexanes | DPP-IV inhibitors |
Structural Elucidation and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.
One-dimensional NMR techniques are fundamental for identifying the types and number of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. A ¹H NMR spectrum would reveal the chemical shift of each unique proton, its integration (the number of protons it represents), and its multiplicity (splitting pattern), which is dictated by neighboring protons. This information helps to piece together the connectivity of the hydrogen atoms within the 3-Azabicyclo[3.1.0]hexan-1-ol structure. Similarly, a ¹³C NMR spectrum would indicate the number of unique carbon environments. Without experimental spectra, a detailed analysis and data table for this compound cannot be provided.
Two-dimensional NMR techniques are employed to further unravel the complex structure of molecules by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying which protons are adjacent to one another in the bicyclic ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to the carbon atom it is directly attached to, providing unambiguous C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the bicyclic framework and the position of the hydroxyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, providing vital information about the stereochemistry and conformation of the this compound molecule.
Detailed interpretation and data tables for these 2D NMR experiments are contingent on the availability of experimental data, which is currently lacking for the specific compound .
For more complex structural assignments, multi-dimensional NMR approaches (3D and 4D) can be utilized to resolve signal overlap and provide even more detailed connectivity information. However, for a molecule of the size and complexity of this compound, 2D NMR techniques would likely suffice for a complete structural elucidation.
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. Upon ionization, the this compound molecule would break apart in a predictable manner, and the masses of the resulting fragments would be detected. Analysis of these fragments would help to confirm the presence of the bicyclic core and the hydroxyl group. A detailed fragmentation analysis and corresponding data table cannot be generated without an experimental mass spectrum.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and the absolute and relative stereochemistry of the chiral centers within the molecule. A search of crystallographic databases did not yield a crystal structure for this compound.
Integration of Spectroscopic Data for Complex Structure Assignment
The definitive structural assignment of this compound would be achieved by integrating the data from all the aforementioned spectroscopic techniques. The connectivity information from 1D and 2D NMR would be used to build the molecular framework, which would then be confirmed by the molecular weight and fragmentation patterns from mass spectrometry. Finally, X-ray crystallography, if a suitable crystal could be obtained, would provide the ultimate confirmation of the three-dimensional structure. Without access to primary research detailing these analyses for this compound, a comprehensive and scientifically accurate article on its structural elucidation cannot be completed.
Computational Chemistry Studies on 3 Azabicyclo 3.1.0 Hexan 1 Ol
Density Functional Theory (DFT) Calculations
DFT has become a staple in mechanistic organic chemistry for its ability to accurately predict the electronic structure and energies of molecules, including transition states. For the 3-azabicyclo[3.1.0]hexane framework, DFT calculations have been instrumental in understanding its formation and stereochemical outcomes.
Elucidation of Reaction Mechanisms and Transition States
The synthesis of the 3-azabicyclo[3.1.0]hexane core often involves complex multi-step reactions. DFT calculations have been employed to map the potential energy surfaces of these reactions, identifying intermediates and transition states.
A key synthetic route is the 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides. nih.gov Computational studies on this reaction have provided a detailed mechanistic understanding. For instance, the mechanism of the cycloaddition between the protonated form of Ruhemann's purple (an azomethine ylide) and various cyclopropenes was thoroughly investigated using DFT methods at the M11/cc-pVDZ level of theory. beilstein-archives.orgnih.gov These calculations elucidated the plausible reaction pathways and characterized the transition states, providing Gibbs free energy changes between reagents, transition states, and products. beilstein-archives.org The studies confirm that such cycloaddition reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. nih.gov
The table below summarizes the computational approach used in one such study to determine the reaction mechanism for forming a bis-spirocyclic 3-azabicyclo[3.1.0]hexane system.
| Parameter | Specification |
| Computational Method | Density Functional Theory (DFT) |
| Functional | M11 |
| Basis Set | cc-pVDZ |
| Focus of Study | 1,3-dipolar cycloaddition mechanism |
| System Studied | Azomethine ylide + Cyclopropenes |
| Key Findings | Reaction is HOMO(cyclopropene)-LUMO(ylide) controlled; Transition states and energy barriers were calculated. |
Conformational Analysis of the Bicyclic System
The bicyclo[3.1.0]hexane skeleton is a rigid structure, but it can exist in different conformations which influence its reactivity and biological activity. Early computational studies using ab initio methods, as well as experimental data, have established that the parent bicyclo[3.1.0]hexane system preferentially adopts a "boat" conformation over a "chair" conformation. nih.govoup.com
Ab initio Hartree-Fock calculations using a double-zeta basis set were performed to analyze the conformational landscape of bicyclo[3.1.0]hexane. The results indicated two stable conformations: a boat and a chair form. The boat conformation was found to be the more stable of the two. This preference is a critical structural feature of the 3-azabicyclo[3.1.0]hexane framework and is dictated by the fusion of the cyclopropane (B1198618) ring to the five-membered ring. nih.gov The introduction of substituents, such as the nitrogen at the 3-position and the hydroxyl group at the 1-position in 3-azabicyclo[3.1.0]hexan-1-ol, will further influence the conformational equilibrium, but the inherent preference of the core scaffold provides a foundational understanding.
| Conformer | Relative Stability |
| Boat | More Stable |
| Chair | Less Stable |
Theoretical Support for Stereoselectivity and Regioselectivity
One of the most significant applications of DFT in studying the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is in explaining and predicting stereochemical outcomes. By calculating the activation energies of different transition states leading to various stereoisomers, researchers can determine the most likely product.
In the DFT study of the 1,3-dipolar cycloaddition for the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes, the calculated transition-state energies were found to be fully consistent with the high diastereofacial selectivity observed experimentally. nih.govbeilstein-archives.orgnih.gov For the reaction involving 3-methyl-3-phenylcyclopropene, calculations showed that the transition state leading to the experimentally observed meso-diastereomer was energetically favored over the transition state leading to the alternative chiral diastereomer. This theoretical result provides a quantitative explanation for the high stereoselectivity of the reaction.
The table below shows the calculated relative Gibbs free energies for the transition states (TS) in the reaction between an azomethine ylide and 3-methyl-3-phenylcyclopropene, demonstrating the energetic preference for the path leading to the observed product.
| Transition State | Pathway | Relative Gibbs Free Energy (kcal/mol) | Predicted Outcome |
| TS1 | Leads to observed meso-diastereomer | 14.1 | Favored |
| TS2 | Leads to unobserved chiral diastereomer | 16.5 | Disfavored |
Molecular Modeling for Structural Insights
Beyond reaction mechanisms, molecular modeling is used to understand how molecules like 3-azabicyclo[3.1.0]hexane derivatives interact with biological targets and to predict their properties.
For example, molecular modeling has been applied to understand the binding of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives to sigma receptors. semanticscholar.org By computationally docking these conformationally restricted ligands into models of the receptor binding sites, researchers can infer structure-activity relationships (SAR). These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity and selectivity. This provides invaluable guidance for the design of new, more potent, and selective therapeutic agents.
Furthermore, in silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) analyses have been performed on novel spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole compounds. nih.govmdpi.comnih.gov These computational predictions help assess the "drug-likeness" of potential therapeutic candidates at an early stage, evaluating their physicochemical properties to forecast their pharmacokinetic behavior in the human body. nih.govnih.gov
3 Azabicyclo 3.1.0 Hexan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis
Applications in the Synthesis of Bioactive Product Intermediates
3-Azabicyclo[3.1.0]hexan-1-ols are versatile intermediates in the synthesis of various pharmaceuticals. researchgate.net The rigid bicyclic system can be selectively cleaved to produce a range of useful precursors for bioactive products. For example, titanium-mediated cyclopropanation of β-amino acid derivatives can produce 3-azabicyclo[3.1.0]hexan-1-ols as separable diastereomeric mixtures. researchgate.net Depending on the method used for ring cleavage, these compounds can be efficiently converted into intermediates for dihydropyridinones, piperidinones, and pyrrolidinones, which are classes of compounds with potential biological activities. researchgate.net
One notable application is in the synthesis of the broad-spectrum antibacterial agent, Trovafloxacin, which contains the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system. rsc.org The synthesis involves creating a key 6α-nitro-3-azabicyclo[3.1.0]hexane intermediate which is then converted to the corresponding 6α-amino derivative. rsc.org This amino derivative is then coupled with a 7-chloronaphthyridone component to form the core structure of Trovafloxacin. rsc.org The 3-azabicyclo[3.1.0]hexane moiety is also a crucial building block for other potent gyrase inhibitors. beilstein-journals.orgnih.gov
The utility of this framework extends to other areas as well. For instance, derivatives have been used as precursors for NK1 antagonists. researchgate.net The constrained nature of the bicyclic system is key to its utility, allowing for the stereocontrolled introduction of substituents.
| Bioactive Product/Target | Intermediate Derived From 3-Azabicyclo[3.1.0]hexane | Therapeutic Area |
| Trovafloxacin | (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane | Antibacterial |
| Gyrase Inhibitors | 6-amino-3-azabicyclo[3.1.0]hexane | Antibacterial |
| NK1 Antagonist A | Phenyl-substituted 3-azabicyclo[3.1.0]hexan-1-ol | Various |
| γ-secretase inhibitor B | Enone derived from this compound | Neurodegenerative diseases |
Development of Conformationally Restricted Analogues
The rigid structure of the 3-azabicyclo[3.1.0]hexane system is ideal for creating conformationally restricted analogues of biologically active molecules. mdpi.com This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, as it reduces the entropic penalty upon binding. Peptidomimetics, which are designed to mimic natural peptides, often incorporate such constrained structures to improve their stability and activity. d-nb.info
An example of this application is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov By incorporating N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives into compounds of the 2-cyanopyrrolidine class, researchers have developed novel and potent DPP-IV inhibitors. nih.gov The constrained bicyclic moiety helps to lock the molecule into a bioactive conformation, leading to improved pharmacological properties. The synthesis of these analogues often involves the derivatization of the core 3-azabicyclo[3.1.0]hexane structure. mdpi.com
The use of conformationally restricted analogues is a powerful strategy in drug design. By replacing flexible portions of a molecule with rigid scaffolds like 3-azabicyclo[3.1.0]hexane, it is possible to pre-organize the key binding elements into the correct orientation for interaction with a biological receptor.
Scaffold Design in Contemporary Organic Synthesis
In modern organic synthesis and drug discovery, the 3-azabicyclo[3.1.0]hexane skeleton is recognized as a valuable scaffold. researchgate.net A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The three-dimensional and chiral nature of the 3-azabicyclo[3.1.0]hexane scaffold provides a robust framework for the spatial presentation of substituents, which is crucial for molecular recognition by biological targets.
This scaffold is found in numerous natural products and pharmaceutically active molecules. researchgate.net Its applications range from being a component of the drug candidate Bicifadine for treating low back pain to its inclusion in selective dopamine D3 receptor antagonists for substance use disorders. researchgate.net The versatility of this scaffold is further demonstrated by its presence in compounds developed as inhibitors for histone deacetylases and opioid receptors. nih.gov
The synthesis of molecules based on this scaffold often utilizes it as a fundamental building block. cymitquimica.com Various derivatives, such as those with Boc or Cbz protecting groups, are commercially available, facilitating their incorporation into more complex target molecules. achemblock.com
| Compound Class/Drug | Therapeutic Target/Application |
| Bicifadine | Low back pain treatment |
| GSK598809 | Dopamine D3 receptor antagonist |
| Boceprevir | Hepatitis C treatment |
| (+)-duocarmycin A | Antitumor antibiotic |
| Procymidone | Fungicide |
Generation of Libraries of 3-Azabicyclo[3.1.0]hexane Frameworks
The development of efficient synthetic methods to generate diverse libraries of 3-azabicyclo[3.1.0]hexane derivatives is a key area of research. nih.gov These libraries are essential for screening and identifying new drug candidates. Various synthetic strategies have been developed to access a wide range of substituted 3-azabicyclo[3.1.0]hexane frameworks.
One approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a broad spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with good diastereoselectivity. rsc.org Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. This strategy has been used to create complex bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. nih.govbeilstein-journals.org A copper-catalyzed version of this reaction allows for the asymmetric synthesis of derivatives with five contiguous stereogenic centers, yielding single isomers in excellent enantioselectivities. nih.gov
These synthetic advancements enable the rapid construction of diverse collections of molecules built around the 3-azabicyclo[3.1.0]hexane core, which can then be evaluated for their biological activity.
Future Directions and Emerging Research Trends
Development of More Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research concerning the 3-azabicyclo[3.1.0]hexane scaffold is increasingly focused on green chemistry principles, such as atom economy, the use of safer solvents, and the reduction of waste.
Key emerging trends include:
One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation without isolating intermediates significantly improves efficiency and reduces solvent waste. An example is the one-pot enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes from allyl carbonates and propargyl amines, which involves an amine-catalyzed allylic substitution followed by a palladium-mediated oxidative cyclization in situ. researchgate.net
Catalyst-Free and Metal-Free Reactions: There is a growing interest in synthetic routes that avoid heavy or toxic metal catalysts. Base-promoted intramolecular additions represent a promising strategy for constructing the aza[3.1.0]bicycle core. mdpi.com Additionally, novel three-component reactions carried out in water without any catalyst have been developed for synthesizing related azabicyclic systems, highlighting a move towards more eco-friendly conditions. acs.org
Use of Greener Solvents: Shifting from traditional volatile organic compounds to more sustainable solvents like water or employing solvent-free conditions is a critical area of development. The successful synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives in water demonstrates the viability of this approach. acs.org
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
Achieving high levels of stereocontrol is critical for producing pharmacologically active compounds. The synthesis of specific enantiomers of 3-azabicyclo[3.1.0]hexane derivatives is a major research focus, driving the exploration of new and more effective catalytic systems.
Transition-Metal Catalysis: Transition metals, particularly copper and palladium, remain at the forefront of enantioselective synthesis of this scaffold.
Copper-Catalyzed Cycloadditions: Copper(I) complexes, in conjunction with chiral ligands like Ph-Phosferrox, have been used in the highly diastereo- and enantioselective 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. nih.gov This method allows for the construction of complex 3-azabicyclo[3.1.0]hexane skeletons with multiple contiguous stereocenters in excellent yields (up to 99%) and enantioselectivities (up to >99% ee). nih.gov
Palladium-Catalyzed Cyclizations: Palladium catalysts are effective for asymmetric cyclization reactions. For instance, a Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes using the chiral ligand (P,R,R)-i-Pr-SPRIX has been reported to produce chiral 3-azabicyclo[3.1.0]hexanes with yields up to 92% and 90% enantiomeric excess (ee). researchgate.net Another approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a practical route to various derivatives. rsc.org
Organocatalysis: While transition metals are prevalent, metal-free organocatalysis is an emerging area. The use of chiral small molecules as catalysts offers advantages in terms of cost, toxicity, and sensitivity to air and moisture. d-nb.info Although some organocatalytic approaches for related aziridine (B145994) rearrangements have shown limited success in achieving high enantioselectivity, the development of novel bifunctional organocatalysts, such as thioureas, holds promise for future applications in the desymmetrization of meso-substrates to access chiral building blocks. d-nb.info
| Catalytic System | Reaction Type | Chiral Ligand/Catalyst | Yield | Enantioselectivity (ee) | Ref. |
| Cu(CH₃CN)₄BF₄ | 1,3-Dipolar Cycloaddition | Ph-Phosferrox | up to 99% | 97 to >99% | nih.gov |
| Pd(II)/Pd(IV) | Oxidative Cyclization | (P,R,R)-i-Pr-SPRIX | up to 92% | up to 90% | researchgate.net |
| Palladium | Cyclopropanation | (not specified) | High | High Diastereoselectivity | rsc.org |
| Bifunctional Thiourea | Intramolecular Rearrangement | Thiourea Derivative | Moderate | up to 88% | d-nb.info |
Innovative Strategies for Scaffold Diversification
To explore the full potential of the 3-azabicyclo[3.1.0]hexane scaffold in medicinal chemistry, researchers are developing innovative strategies to diversify its structure. This involves introducing a wide range of functional groups and creating libraries of novel analogs for biological screening.
C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. An enantioselective palladium-catalyzed C-H functionalization of the cyclopropane (B1198618) ring has been developed, allowing for the introduction of perfluoroalkyl groups. acs.org The resulting cyclic ketimine products can then react with various nucleophiles in a one-pot process, enabling the rapid construction of heavily substituted pyrrolidines. acs.org
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with cyclopropenes is a robust method for constructing the 3-azabicyclo[3.1.0]hexane core. researchgate.netbeilstein-journals.org By varying the substituents on both the ylide and the cyclopropene (B1174273), a wide array of derivatives can be accessed, including complex spiro-fused systems such as spiro[3-azabicyclo[3.1.0]hexane]oxindoles. nih.govbeilstein-journals.orgresearchgate.net
Derivatization of Core Structures: The core 3-azabicyclo[3.1.0]hexan-1-ol can be used as a versatile intermediate. researchgate.net For example, titanium-mediated cyclopropanation of β-amino acid derivatives yields diastereomeric mixtures of azabicyclo[3.1.0]hexan-1-ols, which can be separated and subsequently transformed into diverse intermediates for pharmaceutical synthesis through selective ring cleavage procedures. researchgate.net This approach provides access to functionalized pyrrolidinones and piperidinones. researchgate.net
Interdisciplinary Research Integrating Synthesis and Computational Chemistry
The integration of computational chemistry with synthetic organic chemistry is becoming an indispensable tool for accelerating research and development. In the context of 3-azabicyclo[3.1.0]hexane synthesis, computational studies provide deep insights into reaction mechanisms, explain observed selectivities, and guide the design of new experiments.
Mechanism Elucidation: Density Functional Theory (DFT) calculations have been employed to study the mechanism of the 1,3-dipolar cycloaddition reactions between cyclopropenes and azomethine ylides. beilstein-journals.org These studies can help rationalize the high diastereofacial selectivity observed in these reactions and predict the outcomes with new substrates. researchgate.netbeilstein-journals.org
Catalyst Design: Computational modeling can be used to design new chiral ligands and catalysts with improved activity and selectivity. By understanding the transition state geometries and the non-covalent interactions between the catalyst, substrates, and reagents, more effective catalytic systems can be rationally designed, reducing the need for extensive empirical screening.
Predicting Molecular Properties: Computational methods are also used to predict the physicochemical and pharmacological properties of novel 3-azabicyclo[3.1.0]hexane derivatives. For instance, in silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) analysis can be performed on newly designed compounds to prioritize synthetic targets with the most promising drug-like properties. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-azabicyclo[3.1.0]hexan-1-ol derivatives, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The most common methods include:
-
Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones under Pd catalysis to form bicyclic derivatives with high diastereoselectivity (>90% yield) .
-
Metal-catalyzed enyne cyclization : 1,5- or 1,6-enynes undergo cyclization (e.g., with Ru or Pd catalysts) to simultaneously form both rings .
-
Copper-mediated oxidative cyclization : N-allyl enamine carboxylates undergo intramolecular cyclopropanation via carbocupration, yielding 3-azabicyclo[3.1.0]hexanes (moderate to good yields) .
Critical Analysis : Pd-based methods generally offer higher stereocontrol, while Cu-mediated routes are cost-effective but may require optimization for enantioselectivity.- Data Table : Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Pd-catalyzed cyclopropanation | Pd(OAc)₂ | 85–95 | High (>90:10) | |
| Enyne cyclization | RuCl₃ | 70–80 | Moderate | |
| Cu-mediated oxidation | CuBr/PhIO₂ | 60–75 | Variable |
Q. How can researchers characterize the stereochemical configuration of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity of protons, particularly in the cyclopropane ring .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
Note : Diastereomers from cyclopropane ring substituents often require combined NMR and computational analysis (e.g., DFT calculations) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer :
-
Pd(0)-Catalyzed C–H Functionalization : Trifluoroacetimidoyl chlorides react with cyclopropane C–H bonds using a chiral diazaphospholane ligand (e.g., L1), achieving >90% enantiomeric excess (ee) .
-
Cp*Ir-Catalyzed Reductive Amination : Enantiopure cis-cyclopropane dicarbonyls undergo cyclization with Ir catalysts, yielding bicyclic amines with high ee .
Challenge : Substrate scope limitations exist for sterically hindered derivatives.- Data Table : Enantioselective Approaches
| Strategy | Catalyst System | ee (%) | Reference |
|---|---|---|---|
| Pd(0)/Chiral ligand | Pd(0)-Phosferrox | 92–98 | |
| Ir-catalyzed reductive amination | Cp*Ir/(R)-BINAP | 88–95 |
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from:
- Stereochemical Variations : Test enantiomer pairs (e.g., (+)- vs. (−)-forms) for receptor binding affinity (e.g., nicotinic receptors) .
- Functional Group Modifications : Compare spiro-fused vs. non-spiro derivatives (e.g., spiro[3-azabicyclo]hexanes show enhanced anticancer activity due to rigidified structures) .
Case Study : 3-Aryl-substituted derivatives exhibit conflicting antimicrobial results; re-evaluate assays using standardized protocols (e.g., CLSI guidelines) .
Q. What methodologies enable functionalization of the 3-azabicyclo[3.1.0]hexane core for pharmaceutical applications?
- Methodological Answer :
- Nucleophilic Addition : Cyclic ketimines (from Pd-catalyzed reactions) react with organometallic reagents (e.g., Grignard) to install substituents at C2/C4 .
- Spirocyclization : 1,3-Dipolar cycloaddition of azomethine ylides with cyclopropenes generates spiro-fused derivatives (e.g., antioxidant candidates) .
- Aryl Substitution : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the amine position .
Key Reference : Pedroni & Cramer (2017) detail modular functionalization routes .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports for this compound derivatives?
- Analysis :
- Catalyst Loading : Pd-based methods require precise catalyst ratios (e.g., 5 mol% Pd(OAc)₂ vs. 2 mol% in scaled reactions) .
- Substrate Purity : Trace moisture in enyne precursors reduces Cu-mediated cyclization yields .
- Reaction Scale : Diastereoselectivity drops in large-scale Pd-catalyzed reactions due to incomplete mixing .
Recommendation : Optimize conditions using design-of-experiments (DoE) frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
